molecular formula C10H21NO B1520523 (1-Isobutylpiperidin-4-YL)methanol CAS No. 915923-25-0

(1-Isobutylpiperidin-4-YL)methanol

Cat. No. B1520523
M. Wt: 171.28 g/mol
InChI Key: SNXAUSJVVABUEI-UHFFFAOYSA-N
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Description

“(1-Isobutylpiperidin-4-yl)methanol” is an organic compound with the formula C12H23NO . It belongs to the piperidine family.


Molecular Structure Analysis

The molecular structure of “(1-Isobutylpiperidin-4-YL)methanol” is represented by the InChI code 1S/C10H21NO/c1-9(2)7-11-5-3-10(8-12)4-6-11/h9-10,12H,3-8H2,1-2H3 . The molecular weight is 171.28 g/mol .


Physical And Chemical Properties Analysis

“(1-Isobutylpiperidin-4-YL)methanol” is a liquid at room temperature .

Scientific Research Applications

Methanol's Role in Biomembrane Studies

Methanol is commonly used as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. A study highlighted methanol's significant impact on lipid dynamics, particularly on 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) large unilamellar vesicle populations, showing increased mixing under methanol concentrations. This suggests methanol's ability to influence bilayer composition, crucial for cell survival and protein reconstitution, thereby underscoring its importance in biomembrane and proteolipid studies (Nguyen et al., 2019).

Methanol in Organic Synthesis

Another research application of methanol involves its role in organic synthesis, such as the solvent-mediated allylation of carbonyl compounds with allylic stannanes. Methanol facilitates the addition of allyltrimethylstannane to isobutyraldehyde, producing homoallylic alcohol without the need for an added catalyst. This study demonstrates methanol's capacity to activate solvents via hydrogen bonding to carbonyl oxygen, indicating its utility in enhancing reaction rates and yields in organic chemistry (Cokley et al., 1997).

Methanol in Hydrocarbons Conversion

Methanol is also pivotal in the conversion of methanol to hydrocarbons (MTH), a process studied over different catalysts. The study showed that the acid strength of the catalyst affects the product selectivity, with stronger acids favoring aromatic products and C2–C3 hydrocarbons. This research suggests methanol's role in facilitating versatile chemical transformations, impacting fuel production and chemical manufacturing (Erichsen et al., 2013).

Methanol in Volatile Organic Compounds Analysis

Furthermore, methanol's utility extends to environmental science, where it's used in analyzing water-soluble volatile organic compounds in aqueous samples. Techniques like azeotropic microdistillation enable the detection of methanol and other compounds at significantly lower levels than current standards, demonstrating its importance in environmental monitoring and safety (Bruce et al., 1992).

Safety And Hazards

The compound is classified under Acute toxicity, oral (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

Future Directions

While specific future directions for “(1-Isobutylpiperidin-4-YL)methanol” are not provided in the search results, it’s worth noting that piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and are present in many FDA-approved drugs . This suggests that there is ongoing interest in the development and study of such compounds.

properties

IUPAC Name

[1-(2-methylpropyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2)7-11-5-3-10(8-12)4-6-11/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXAUSJVVABUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654835
Record name [1-(2-Methylpropyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Isobutylpiperidin-4-YL)methanol

CAS RN

915923-25-0
Record name [1-(2-Methylpropyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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